![molecular formula C13H10F3NO B1359313 3-[3-(三氟甲基)苯氧基]苯胺 CAS No. 625106-28-7](/img/structure/B1359313.png)

3-[3-(三氟甲基)苯氧基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

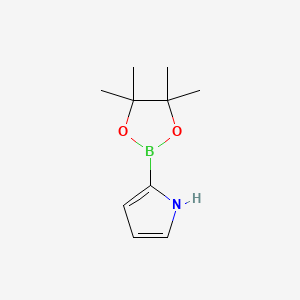

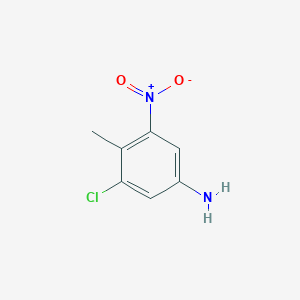

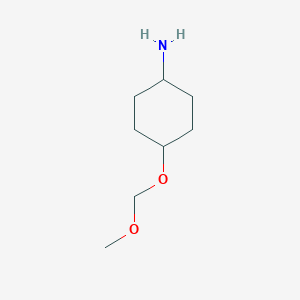

3-[3-(Trifluoromethyl)phenoxy]aniline , also known by its CAS number 625106-28-7 , is a chemical compound with the molecular formula C₁₃H₁₀F₃NO . It falls under the category of aromatic amines and features a trifluoromethyl group attached to a phenoxy ring. The compound’s structure combines aromatic and fluorinated moieties, making it intriguing for various applications .

Synthesis Analysis

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline involves the reaction of an appropriate precursor with a trifluoromethylating agent. While specific synthetic routes may vary, the introduction of the trifluoromethyl group is crucial. Researchers have explored various methods, including transition-metal-catalyzed reactions and nucleophilic trifluoromethylation. The choice of reagents and conditions significantly impacts the yield and selectivity of the final product .

Molecular Structure Analysis

The molecular structure of 3-[3-(Trifluoromethyl)phenoxy]aniline consists of a central aniline core (an amino group attached to a phenyl ring) linked to a trifluoromethyl-substituted phenoxy group. The trifluoromethyl moiety enhances the compound’s lipophilicity and influences its reactivity. Analyzing the bond angles, hybridization, and steric effects provides insights into its behavior in chemical reactions .

Chemical Reactions Analysis

3-[3-(Trifluoromethyl)phenoxy]aniline can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Researchers have explored its reactivity in the context of drug discovery, agrochemicals, and materials science. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .

科学研究应用

催化和环境应用

- 催化氧化: Fe(3)O(4) 磁性纳米颗粒(MNPs)已被用于从水溶液中去除苯酚和苯胺化合物,展示了它们在环境修复中的潜力。由于其与苯胺化合物的结构相似性,3-[3-(三氟甲基)苯氧基]苯胺可能属于这类化合物,暗示着可以使用类似技术进行其去除 (Zhang et al., 2009)。

化学合成和修饰

- 羟基引入: 对在 N-芳胺酰胺中引入羟基的研究已进行,其中苯基被电子吸引基团(如3-[3-(三氟甲基)苯氧基]苯胺)取代。这个过程在这类化合物的化学修饰中具有重要意义 (Itoh et al., 2002)。

- 复合物的合成: 已探索了与 F、CF3-取代苯胺类似物形成 Cu(II) 和 Pd(II) 复合物的合成,包括 3-[3-(三氟甲基)苯氧基]苯胺的衍生物。这些复合物在材料科学和药理学中具有潜在应用 (Kasumov et al., 2016)。

材料科学和工程

- 单分子膜的形成: 已进行了关于含有氟烷基链的偶氮苯衍生物的研究,例如来源于3-[3-(三氟甲基)苯氧基]苯胺的化合物。这些化合物在空气/水界面形成单分子膜方面具有重要意义,对材料科学和工程有着影响 (Yoshino et al., 1992)。

生物化学和制药研究

- 可见光促进的自由基 C-H 三氟甲基化: 已开发了一种用于对自由苯胺进行三氟甲基化的新方法,包括类似于3-[3-(三氟甲基)苯氧基]苯胺的化合物。这种利用可见光的方法对于创造具有生物活性的化合物和药物具有重要意义 (Xie et al., 2014)。

属性

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-3-1-5-11(7-9)18-12-6-2-4-10(17)8-12/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUIHKNRWGRHJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631231 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Trifluoromethyl)phenoxy)aniline | |

CAS RN |

625106-28-7 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)